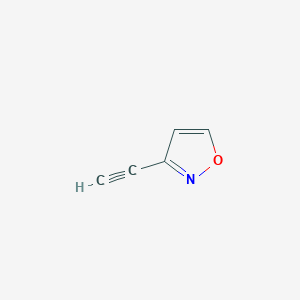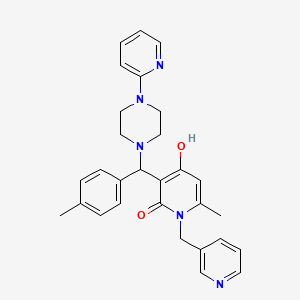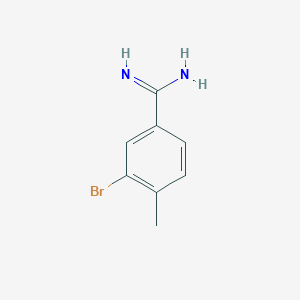
1-(2-Fluorophenyl)-3-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea
カタログ番号 B2434333
CAS番号:
1021259-66-4
分子量: 381.415
InChIキー: ULJQOINURDAPEJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2-Fluorophenyl)-3-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea” has a molecular formula of C19H20FN7O . The average mass is 381.407 Da and the monoisotopic mass is 381.171326 Da .
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the search results .Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the search results .科学的研究の応用
Antibacterial Agents
- Pyridonecarboxylic Acids as Antibacterial Agents : Research conducted by Egawa et al. (1984) explored the synthesis and antibacterial activity of compounds with amino- and hydroxy-substituted cyclic amino groups, which are structurally similar to the compound . These compounds showed significant antibacterial activity and were considered for further biological study (Egawa et al., 1984).
Antioxidant Activity
- Evaluation of Antioxidant Activity : A study by George et al. (2010) synthesized and evaluated the antioxidant activity of compounds structurally related to 1-(2-Fluorophenyl)-3-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea. This indicates the potential of such compounds in antioxidant applications (George et al., 2010).
Complexation and Unfolding Studies
- Complexation-Induced Unfolding of Heterocyclic Ureas : Research by Corbin et al. (2001) focused on the synthesis and conformational studies of heterocyclic ureas and their unfolding to form hydrogen-bonded complexes. This study provides insights into the potential use of such compounds in developing self-assembly structures and mimicking biological processes (Corbin et al., 2001).
Serotonin Antagonists
- Development of Centrally Acting Serotonin Antagonists : A study by Perregaard et al. (1992) synthesized a series of compounds, including urea derivatives, with high potency and selectivity for 5-HT2 receptors. This research highlights the potential of such compounds in developing treatments for conditions involving serotonin receptors (Perregaard et al., 1992).
Metabolism Studies
- Metabolism of Flufenpyr-Ethyl : Nagahori et al. (2009) studied the metabolism of flufenpyr-ethyl in rats and mice, providing insights into the metabolic pathways of compounds with structural similarities to 1-(2-Fluorophenyl)-3-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea (Nagahori et al., 2009).
Anti-Ulcer Activity
- Synthesis and Anti-Ulcer Activity : Research by Coudert et al. (1989) involved the synthesis of 4,6-diaryl pyridazinones with urea moiety, which were evaluated for gastric anti-secretory and anti-ulcer activities. This indicates the potential of such compounds in developing anti-ulcer medications (Coudert et al., 1989).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2-fluorophenyl)-3-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN7O/c1-13-5-4-8-17(23-13)25-18-10-9-16(26-27-18)21-11-12-22-19(28)24-15-7-3-2-6-14(15)20/h2-10H,11-12H2,1H3,(H,21,26)(H2,22,24,28)(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJQOINURDAPEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NN=C(C=C2)NCCNC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Ethynylisoxazole
2137766-58-4

![N-(1-cyanocyclohexyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propanamide](/img/structure/B2434251.png)
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2434252.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-methyl-3-nitrobenzoate](/img/structure/B2434254.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-4-bromothiophene-2-carboxamide](/img/structure/B2434261.png)


![2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2434265.png)
![6-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-indole-2-carboxamide](/img/structure/B2434267.png)



![[3-(Piperazin-1-YL)phenyl]methanol](/img/structure/B2434273.png)